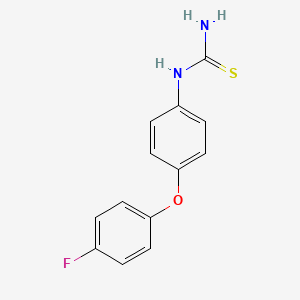

1-(4-(4-Fluorophenoxy)phenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11FN2OS |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]thiourea |

InChI |

InChI=1S/C13H11FN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |

InChI Key |

YXACAIZGRBCOGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Chemical Characterization

Synthetic Pathways to 1-(4-(4-Fluorophenoxy)phenyl)thiourea

The primary and alternative methods for synthesizing 1-(4-(4-Fluorophenoxy)phenyl)thiourea involve specific precursors and optimized conditions to ensure high efficiency and purity of the final product.

The most direct and commonly employed method for synthesizing 1-(4-(4-Fluorophenoxy)phenyl)thiourea and its derivatives is the reaction of the primary amine, 4-(4-fluorophenoxy)aniline (B1295514), with an appropriate isothiocyanate. researchgate.net This nucleophilic addition reaction involves the lone pair of electrons on the nitrogen atom of the aniline (B41778) attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general scheme for this reaction is as follows:

Step 1: The amine group of 4-(4-fluorophenoxy)aniline acts as a nucleophile.

Step 2: It attacks the central carbon atom of the isothiocyanate.

Step 3: A proton transfer results in the formation of the stable thiourea (B124793) linkage.

This method is versatile, allowing for the creation of a diverse library of thiourea derivatives by simply varying the substituent on the isothiocyanate reactant. researchgate.net

Alternative synthetic strategies often focus on the in situ generation of the isothiocyanate intermediate. This is particularly useful when the required isothiocyanate is not commercially available or is unstable. A prominent two-step method involves:

The reaction of an acyl chloride, such as 4-fluorobenzoyl chloride, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN) in an anhydrous solvent like acetone. This forms the corresponding acyl isothiocyanate in situ. researchgate.net

The subsequent addition of the amine, in this case, 4-(4-fluorophenoxy)aniline, to the reaction mixture without isolating the intermediate. The amine then reacts with the newly formed isothiocyanate to yield the target thiourea derivative. researchgate.netresearchgate.net

Precursors for this route include various substituted benzoyl chlorides and sulfanilamides, which can be adapted to produce a range of thiourea compounds. researchgate.net Another related approach involves reacting an isothiocyanate with ammonia (B1221849) to produce a simpler thiourea, demonstrating the flexibility of the isothiocyanate precursor in these syntheses. nih.gov

Maximizing the yield and purity of 1-(4-(4-Fluorophenoxy)phenyl)thiourea requires careful optimization of several reaction parameters. Academic studies on similar syntheses provide a framework for this optimization process. Key variables that are typically manipulated include the solvent, temperature, and reaction time.

For instance, the choice of solvent is critical. Toluene is often selected because it can form an azeotrope with alcohol byproducts (like ethanol (B145695) if orthoformates are used in alternative syntheses), which can be removed by distillation to drive the reaction to completion. researchgate.net The reaction is often performed at reflux to ensure a sufficient rate of reaction. nih.gov Yields for thiourea syntheses are reported to be high, with values such as 78% being documented under optimized conditions. nih.gov

| Parameter | Condition/Variable | Rationale | Reference |

|---|---|---|---|

| Solvent | Acetone, Toluene, Dichloromethane | Solubility of reactants and potential for azeotropic removal of byproducts. | nih.govresearchgate.net |

| Temperature | 0°C to Reflux | To control reaction rate and minimize side reactions. Initial cooling may be used for dropwise addition. | nih.govrsc.org |

| Reactant Ratio | Equimolar or slight excess of isothiocyanate | To ensure complete conversion of the starting aniline. | researchgate.net |

| Atmosphere | Nitrogen or Air | A nitrogen atmosphere is used to prevent oxidation of sensitive reagents. | nih.gov |

| Reaction Time | 1 - 5 hours | Monitored by TLC to determine the point of maximum product formation. | nih.gov |

Advanced Spectroscopic Elucidation of Molecular Structure

Following synthesis, the precise molecular structure of 1-(4-(4-Fluorophenoxy)phenyl)thiourea is confirmed using a combination of spectroscopic techniques. These methods provide unambiguous evidence of the compound's constitution and the presence of its key functional groups.

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of the compound. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum of 1-(4-(4-Fluorophenoxy)phenyl)thiourea is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the two phenyl rings would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The two N-H protons of the thiourea group would typically appear as broad singlets at a downfield chemical shift, often above δ 9.0 ppm, due to their acidic nature and hydrogen bonding. chemicalbook.com

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) | rsc.orgchemicalbook.com |

| Thiourea Protons (N-H) | > 9.0 | Broad Singlet (br s) | chemicalbook.com |

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A key signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. spectrabase.com The aromatic carbons would produce a series of signals between δ 115 and δ 160 ppm. The carbon atoms bonded to fluorine and oxygen would show characteristic shifts influenced by the electronegativity of these atoms.

| Carbon Type | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| Thiocarbonyl (C=S) | 180 - 185 | spectrabase.comresearchgate.net |

| Aromatic (C-F) | ~160 (as a doublet due to C-F coupling) | nih.gov |

| Aromatic (C-O) | ~155 | rsc.org |

| Aromatic (Ar-C) | 115 - 140 | chemicalbook.com |

IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net For 1-(4-(4-Fluorophenoxy)phenyl)thiourea, the IR spectrum would display several key absorption bands that confirm its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and chromophores present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. The molecular weight of 1-(4-(4-Fluorophenoxy)phenyl)thiourea has been determined to be 262.30 g/mol , with an empirical formula of C₁₃H₁₁FN₂OS. sigmaaldrich.com

Detailed experimental mass spectrometry data, including specific fragmentation patterns for 1-(4-(4-Fluorophenoxy)phenyl)thiourea, have not been located in the reviewed scientific literature. Analysis of related thiourea derivatives often shows characteristic fragmentation, but in adherence to the strict scope of this article, such data for other compounds will not be presented. mdpi.comnih.gov

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FN₂OS | sigmaaldrich.com |

| Molecular Weight | 262.30 g/mol | sigmaaldrich.com |

Single Crystal X-ray Diffraction Studies for Definitive Structural Determination

A comprehensive search of scientific databases reveals that single crystal X-ray diffraction data for 1-(4-(4-Fluorophenoxy)phenyl)thiourea has not been publicly reported. While crystallographic studies have been conducted on structurally related thiourea derivatives, including those with fluorophenyl moieties, no such data is available for the specific title compound. nih.gov Therefore, a detailed discussion of its crystal system, space group, unit cell dimensions, and intramolecular and intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

Pre Clinical Biological Activities and Efficacy Assessments

Investigation of Anticancer Activities in In Vitro Cell Line Models

Thiourea (B124793) derivatives are recognized for their potential to suppress the proliferation of various cancer cell lines, often by targeting specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling. nih.gov The structural diversity of these compounds allows for the development of agents with tailored properties for different cancer types. nih.gov

The anticancer potential of thiourea derivatives has been extensively evaluated against human breast cancer cell lines. While specific data for 1-(4-(4-Fluorophenoxy)phenyl)thiourea was not available in the reviewed literature, studies on closely related diarylthiourea structures provide significant insights. For instance, a novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were synthesized and tested for their antitumor activity. biointerfaceresearch.com Within this series, a particular thiourea derivative (compound 20) demonstrated potent efficacy with IC₅₀ values of 1.3 µM and 0.7 µM against MCF-7 and SKBr-3 breast cancer cells, respectively. biointerfaceresearch.com

In another study, a newly synthesized N,N′-diarylthiourea derivative (compound 4) was assessed for its ability to suppress the growth of MCF-7 cells. nih.gov The compound exhibited an IC₅₀ value of 338.33 ± 1.52 µM after a 24-hour incubation period. nih.gov Further investigation revealed that this compound induced apoptosis and arrested the cell cycle in the S phase, suggesting its mechanism of action involves the initiation of an intrinsic apoptotic pathway. nih.gov Similarly, thiourea derivatives bearing a benzodioxole moiety have also shown significant cytotoxic effects against the MCF-7 cell line. nih.gov One such derivative, an N¹,N³-disubstituted-thiosemicarbazone, displayed an IC₅₀ value of 7.0 μM against MCF-7 cells, which was comparable to the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov

These findings underscore the potential of the thiourea scaffold in designing effective agents against breast cancer. The presence of different substituents on the aryl rings significantly influences the cytotoxic potency, highlighting a clear structure-activity relationship that can be exploited for developing more potent compounds.

Table 1: Efficacy of Related Thiourea Derivatives against Human Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) thiourea (Cmpd 20) | MCF-7 | 1.3 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Cmpd 20) | SKBr-3 | 0.7 | biointerfaceresearch.com |

| N,N′-Diarylthiourea (Cmpd 4) | MCF-7 | 338.33 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone (Cmpd 7) | MCF-7 | 7.0 | nih.gov |

The cytotoxic evaluation of thiourea derivatives extends to a broad spectrum of other human carcinoma cell lines, demonstrating their wide-ranging anticancer potential. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized and evaluated for their cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines. nih.gov Several of these compounds exhibited high cytotoxicity, with IC₅₀ values of less than 10 µM. nih.gov Notably, the compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed the highest activity, with IC₅₀ values of 1.5 µM against SW620 cells and 6.3 µM against K-562 cells. biointerfaceresearch.com These derivatives were found to induce late apoptosis in the colon cancer cell lines. nih.gov

Thiourea derivatives have also shown efficacy against liver cancer (HepG2), lung cancer (A549), and other colon cancer cell lines (HCT116, HT-29). Thioureas bearing a benzodioxole moiety were cytotoxic against HCT116 and HepG2 cells, with one derivative showing IC₅₀ values of 1.11 µM and 1.74 µM, respectively, outperforming doxorubicin in these cell lines. nih.gov Benzothiazole thiourea derivatives have also been screened for antitumor activity against cell lines including HT-29 and K-562. bakhtiniada.ru However, not all thiourea derivatives show broad-spectrum activity; a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas did not exhibit significant anticancer properties against A549 cells.

The data indicates that small changes in the chemical structure, such as the position and nature of halogen substituents on the phenyl rings, can significantly impact the cytotoxic potency and selectivity of these compounds across different cancer types. nih.gov

Table 2: Cytotoxic Activity of Related Thiourea Derivatives against Various Carcinoma Cell Lines This table is interactive. You can sort and filter the data.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Colon Cancer (Primary) | 9.0 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Colon Cancer (Metastatic) | 1.5 | biointerfaceresearch.comnih.gov |

| 1-(4-CF₃-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Colon Cancer (Metastatic) | 5.8 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 | Prostate Cancer | > 10 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | Leukemia | 6.3 | biointerfaceresearch.com |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116 | Colon Cancer | 1.11 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone | HepG2 | Liver Cancer | 1.74 | nih.gov |

| Benzimidazole Derivative | A549 | Lung Cancer | 15.80 | jksus.org |

| Benzimidazole Derivative | HepG2 | Liver Cancer | 15.58 | jksus.org |

| Cisplatin (Reference) | SW480 | Colon Cancer (Primary) | 13.9 | nih.gov |

Evaluation of Enzyme Inhibitory Potentials

Thiourea derivatives are known to interact with various enzymes, acting as inhibitors that can modulate key biological pathways. Their ability to inhibit enzymes like tyrosinase, urease, and sirtuins has been a major focus of research for therapeutic applications.

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com Phenylthiourea (B91264) (PTU) and its derivatives are a well-known class of tyrosinase inhibitors. nih.gov The mechanism of inhibition can vary depending on the specific structure of the thiourea derivative.

Kinetic studies have classified many thiourea-containing drugs as non-competitive inhibitors of tyrosinase. nih.govnih.gov This means they bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. In contrast, phenylthiourea (PTU) itself has been identified as a competitive inhibitor, suggesting it competes with the substrate (L-tyrosine) for binding at the active site. nih.gov One study reported a Ki value of 0.21 μM for N-Phenylthiourea. caymanchem.com

Further mechanistic studies on PTU revealed that it specifically induces the degradation of the tyrosinase protein after it has undergone maturation in the Golgi apparatus. nih.gov This effect was not observed for other related melanogenic proteins, indicating a specific post-Golgi quality control mechanism for tyrosinase triggered by PTU. nih.gov Other research on indole-thiourea derivatives has also confirmed a competitive inhibition mechanism through Lineweaver-Burk plot analysis. mdpi.com Docking simulations suggest that the inhibitory action involves intermolecular hydrogen bonds formed via the nitrogen atoms of the thiourea group and contacts made by the thione (C=S) group within the enzyme's active site. nih.govnih.gov

Urease, a nickel-dependent metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an important target for the development of new antibacterial agents. plos.org Thiourea and its derivatives are established inhibitors of urease, with thiourea often used as a standard reference in inhibition assays (IC₅₀ ≈ 21-22 µM). plos.orgnih.gov

Numerous studies have demonstrated that synthetic thiourea derivatives exhibit potent urease inhibitory activity, often surpassing that of the standard thiourea. For example, a series of urea (B33335) and thiourea derivatives showed good to moderate inhibitory activity, with the most active compound having an IC₅₀ value of 10.11 µM. nih.gov Another study on tryptamine-based thioureas reported IC₅₀ values in the range of 11.4 to 24.2 µM, with fourteen of the synthesized compounds being more active than the thiourea standard. nih.gov

The mechanism of urease inhibition by thiourea derivatives is believed to involve the interaction of the sulfur atom with the two nickel ions present in the enzyme's active site, disrupting its catalytic function. Kinetic studies have revealed different modes of inhibition; some derivatives act as competitive inhibitors, while others show a non-competitive type of inhibition. plos.orgnih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring significantly affect the inhibitory potential. nih.govbohrium.com For instance, the presence of electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) has been associated with potent activity. nih.gov

Table 3: Urease Inhibitory Activity of Related Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Most Active Compound IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiourea/Urea Derivatives | 10.11 | Acetohydroxamic acid | 27.0 | nih.gov |

| Tryptamine-based Thioureas | 11.4 | Thiourea | 21.2 | nih.gov |

| Aroylthiourea Hybrids | 0.0019 | Thiourea | 4.75 | nih.gov |

| Imidazo[2,1-b]thiazole Derivatives | 2.94 | Thiourea | 22.3 | plos.org |

Sirtuin-1 (SIRT1) is a class III histone deacetylase that plays a complex role in cellular processes, including transcription, metabolism, and DNA repair. researchgate.netpensoft.net Its role in cancer is controversial, as it can function as both a tumor promoter and a tumor suppressor depending on the cellular context and its specific targets. doaj.orgundip.ac.id Overexpression of SIRT1 has been observed in various cancers, and its inhibition is being explored as a potential therapeutic strategy. pensoft.net Inhibiting SIRT1 can lead to the reactivation of tumor suppressor proteins like p53, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov

Thiourea derivatives have emerged as a promising class of SIRT1 inhibitors. pensoft.net While specific inhibitory data for 1-(4-(4-Fluorophenoxy)phenyl)thiourea is not detailed in the literature, computational studies on closely related compounds predict favorable interactions. In silico docking studies of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea with the SIRT1 receptor (PDB ID: 4I5I) predicted a high biological activity. researchgate.net

Experimental studies have validated the potential of this scaffold. A study on novel thiourea-based compounds identified inhibitors with IC₅₀ values in the single-digit micromolar range against colon cancer cells. jocms.org Another specific inhibitor, SIRT1-IN-4, was reported to have an IC₅₀ of 10.04 μM. medchemexpress.com The inhibition of SIRT1 by pharmacological agents has been shown to reduce tumor growth by impacting key oncogenic pathways, including those driven by mTOR, Myc, and E2F. researchgate.net These findings support the development of thiourea-based compounds as anticancer agents that function through the inhibition of SIRT1.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2, B-RAF)

Thiourea derivatives have emerged as a notable class of compounds in the development of receptor tyrosine kinase (RTK) inhibitors, which are crucial targets in cancer therapy. While direct inhibitory data for 1-(4-(4-fluorophenoxy)phenyl)thiourea on Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-RAF is not extensively detailed in the available literature, the broader family of phenylthiourea derivatives has shown significant promise.

Research into (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives has demonstrated their potential as novel inhibitors of NF-κB, a pathway often linked to EGFR signaling. nih.gov This suggests that the thiourea moiety can be a critical component in designing molecules that modulate cancer-related signaling pathways. nih.gov The development of such compounds has evolved from initial EGFR kinase inhibitors, indicating a structural basis for their interaction with these targets. nih.gov

Furthermore, studies on other structurally related compounds highlight the importance of the substituted phenyl ring in achieving potent inhibition of VEGFR-2. For instance, the presence of a fluoro group on a phenyl ring has been associated with potent anti-VEGFR-2 activity. nih.gov Some difluorophenyl analogues have exhibited excellent VEGFR-2 inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov Specifically, quinoxaline (B1680401) derivatives featuring a piperazine (B1678402) and a substituted phenyl moiety have been synthesized and shown to be effective VEGFR-2 inhibitors. dovepress.com One such compound demonstrated an IC₅₀ value of 0.19 µM against VEGFR-2. dovepress.com The structural features of these active compounds, including the presence of a halogenated phenyl ring, provide a rationale for investigating the potential of 1-(4-(4-fluorophenoxy)phenyl)thiourea as an RTK inhibitor.

The general pharmacophoric model for type-II VEGFR-2 inhibitors includes a heteroaromatic moiety, a group to interact with key amino acid residues like Cys919, and a hydrophobic terminal phenyl ring. dovepress.com The structure of 1-(4-(4-fluorophenoxy)phenyl)thiourea aligns with some of these features, suggesting it may warrant further investigation in this area.

Platelet-Derived Growth Factor (PDGF) Receptor Autophosphorylation Inhibition for Related Thioureas

The Platelet-Derived Growth Factor (PDGF) receptor signaling pathway is another critical target in oncology, implicated in cell growth, proliferation, and angiogenesis. Inhibition of its autophosphorylation is a key mechanism for disrupting this pathway. While specific data on 1-(4-(4-fluorophenoxy)phenyl)thiourea is limited, related compounds have demonstrated significant inhibitory activity against PDGFR.

For example, a quinoline (B57606) derivative, Ki6783, was identified as a potent and selective inhibitor of PDGF β-receptor autophosphorylation, with an IC₅₀ of 0.1 µM in cultured rat glomerular mesangial cells. nih.gov This compound's mechanism involves competitive action with ATP at the kinase domain. nih.gov Another small organic molecule, SU101 (leflunomide), has been shown to inhibit PDGF-mediated signaling events, including receptor tyrosine phosphorylation. nih.gov This compound selectively inhibited the growth of PDGFRβ-expressing cell lines over those without the receptor. nih.gov

These findings underscore the potential of small molecules, including those with structures related to thioureas, to act as inhibitors of PDGF receptor autophosphorylation. The efficacy of these related compounds suggests that the core structures could be adapted and that the thiourea scaffold present in 1-(4-(4-fluorophenoxy)phenyl)thiourea may contribute to similar activities, meriting direct evaluation.

Assessment of Antimicrobial and Antitubercular Activities

Thiourea derivatives have been extensively studied for their broad-spectrum antimicrobial properties. These compounds have shown efficacy against a variety of bacterial and mycobacterial strains, indicating their potential as lead structures for the development of new anti-infective agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Thiourea derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these derivatives involves the disruption of the bacterial cell wall and the NAD+/NADH homeostasis. nih.gov

The antibacterial effectiveness of thioureas can be influenced by the nature of the substituents on the phenyl rings. For instance, some benzoylthioureas have been found to be more active than their corresponding phenyl-ones. researchgate.net The presence of trifluoromethyl groups at the meta-position on the phenyl ring of certain thioureas appeared to enhance their bacterial inhibitory action. researchgate.net

While specific Minimum Inhibitory Concentration (MIC) values for 1-(4-(4-fluorophenoxy)phenyl)thiourea are not consistently reported across studies, research on related compounds provides insight into their potential efficacy. One study on a thiourea derivative, TD4, showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 2–16 µg/mL. nih.gov However, this compound showed no significant activity against Gram-negative bacteria, with MICs over 256 µg/mL, which is attributed to the protective outer membrane of Gram-negative bacteria. nih.gov In contrast, other thiourea derivatives have shown activity against Gram-negative species like Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. researchgate.net

The data below summarizes the MIC values for representative thiourea derivatives against various bacterial strains.

| Compound Family | Bacterial Strain | Type | MIC (µg/mL) |

| Thiourea Derivative (TD4) | Staphylococcus aureus | Gram-Positive | 2–16 |

| Staphylococcus epidermidis | Gram-Positive | 2–16 | |

| Enterococcus faecalis | Gram-Positive | 2–16 | |

| Gram-Negative Bacteria | Gram-Negative | >256 | |

| Benzoylthioureas | Micrococcus luteus | Gram-Positive | Variable |

| Thiourea 2a | Klebsiella pneumoniae | Gram-Negative | Variable |

| Escherichia coli | Gram-Negative | Variable | |

| Salmonella typhi | Gram-Negative | Variable | |

| Micrococcus luteus | Gram-Positive | Variable |

This table is generated based on data for related thiourea compounds and does not represent direct data for 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

Antitubercular Activity against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents is a global health priority, and thiourea derivatives have shown significant promise in this area.

A derivative that is structurally similar to the subject compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was found to be a highly potent agent against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.49 µM. nih.gov This compound also demonstrated remarkable activity against an isoniazid-resistant strain of M. tuberculosis. nih.gov It was reported to be 3 times more active against the H37Rv strain and 185 times more active against the isoniazid-resistant strain when compared to isoniazid (B1672263) itself. nih.gov

Another related compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibited promising antitubercular activity against the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

The table below presents the antitubercular activity of these related compounds.

| Compound | Strain | MIC |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | Mycobacterium tuberculosis H37Rv | 0.49 µM |

| Isoniazid-Resistant M. tuberculosis | 0.49 µM | |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv | 5.5 µg/mL |

| Multi-Drug-Resistant M. tuberculosis | 11 µg/mL |

This table is generated based on data for related compounds and does not represent direct data for 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

These findings highlight the potential of the 4-fluorophenoxy phenyl thiourea scaffold as a basis for the development of new and effective antitubercular drugs.

Mechanistic Investigations and Molecular Interaction Profiling

Elucidation of Molecular Mechanisms of Action

The biological activity of thiourea (B124793) derivatives is intrinsically linked to their ability to interact with specific biological targets. These interactions are governed by a combination of binding modes, hydrogen bonding, and hydrophobic forces, which collectively determine the compound's affinity and efficacy.

The thiourea scaffold is a key element in molecular recognition, capable of adopting specific conformations to fit into the binding pockets of proteins and enzymes. biointerfaceresearch.com The N-phenylthiourea structure, a core component of the title compound, is known to interact with various biological targets. drugbank.com In silico molecular docking studies on analogous benzoylthiourea (B1224501) compounds, such as 4-chloro-N-(phenyl-carbamothioyl)benzamide, have shown that these molecules can bind effectively within the active sites of kinases like checkpoint kinase 1 (Chk1). jppres.com The binding is typically stabilized by a network of interactions with key amino acid residues. jppres.com The two phenyl rings in 1-(4-(4-Fluorophenoxy)phenyl)thiourea provide an extended structure that can occupy hydrophobic pockets within a receptor, while the thiourea linker offers conformational flexibility, allowing the molecule to achieve an optimal binding orientation.

Hydrogen bonding is a crucial factor in the molecular recognition processes involving thiourea derivatives. rsc.org The N-H protons of the thiourea group are acidic and act as effective hydrogen bond donors. biointerfaceresearch.com This capability allows them to form strong hydrogen bonds with electronegative atoms, such as oxygen and nitrogen, commonly found in the amino acid residues of protein backbones and side chains (e.g., glutamate, aspartate, lysine). jppres.com

In fluorinated thioureas, the fluorine atom can also participate as a hydrogen bond acceptor. nih.gov Crystal structure analysis of the related compound 1-(4-Fluorophenyl)thiourea reveals the presence of intermolecular N—H⋯S and N—H⋯F hydrogen bonds, which link molecules together. nih.gov Similarly, the ether oxygen in the phenoxy group of 1-(4-(4-Fluorophenoxy)phenyl)thiourea can also act as a hydrogen bond acceptor. These multiple points of potential hydrogen bonding contribute significantly to the stability of the ligand-receptor complex. nih.gov

Table 1: Potential Hydrogen Bonding Interactions for 1-(4-(4-Fluorophenoxy)phenyl)thiourea

| Functional Group (on Compound) | Interaction Type | Potential Binding Partner (on Biological Target) | Reference |

|---|---|---|---|

| Thiourea (-NH) | Donor | Carbonyl oxygen (backbone), Asp, Glu | biointerfaceresearch.com, jppres.com |

| Thiourea (=S) | Acceptor | Amine protons (e.g., Lys, Arg) | nih.gov |

| Fluorine (-F) | Acceptor | Amine/hydroxyl protons | nih.gov |

| Ether Oxygen (-O-) | Acceptor | Amine/hydroxyl protons |

Thiourea derivatives have been shown to modulate various cellular activities, often through the inhibition of key enzymes in signaling pathways. For instance, certain N-benzoyl-N-phenylthiourea analogs exhibit stronger antitumor activity on T47D breast cancer cells than the standard drug hydroxyurea. jppres.com The mechanism often involves the inhibition of protein kinases that are critical for cell proliferation and survival. jppres.com Related compounds have also demonstrated potential as anticonvulsant agents, suggesting interactions with receptors in the central nervous system. nih.gov While the specific cellular targets of 1-(4-(4-Fluorophenoxy)phenyl)thiourea are not fully elucidated, its structural features suggest potential activity in pathways regulated by kinases or other enzymes where related thioureas have shown effects.

Enzyme Kinetics and Active Site Characterization for Inhibitory Action

The inhibitory potential of a compound against a specific enzyme is quantified through kinetic studies. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, studies on benzoylthioureido derivatives as carbonic anhydrase inhibitors have involved assays to determine these kinetic parameters against various enzyme isoforms. researchgate.net

Molecular docking studies on related thiourea compounds have helped characterize their interactions within enzyme active sites. For example, 4-chloro-N-(phenyl-carbamothioyl)benzamide was docked into the active site of checkpoint kinase 1, showing interactions with residues like Glu 85, Cys 87, and Lys 38. jppres.com Such studies provide a structural basis for the observed inhibitory activity and can guide the design of more potent inhibitors.

Table 2: Examples of Inhibitory Activity for Related Thiourea Derivatives

| Compound | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 Lung Cancer Cell Line Proliferation | 0.2 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 Metastatic Colon Cancer Cell Line | 1.5 µM | biointerfaceresearch.com |

| 4-chloro-N-(phenyl-carbamothioyl)benzamide (4-Cl-PCTB) | T47D Breast Cancer Cell Line | 58.98 µM | jppres.com |

Studies on DNA Binding Modalities (e.g., Partial Intercalation, Groove Binding)

While many thiourea derivatives target proteins, some heterocyclic compounds have been investigated for their ability to interact with nucleic acids. The modes of DNA binding are diverse and include intercalation, where a planar molecule inserts between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major groove of the DNA.

Studies on certain complex heterocyclic ligands incorporating thiosemicarbazone moieties have shown that they can bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions. nih.gov These interactions can involve end-stacking on the terminal G-quartet, and in some cases, partial intercalation or groove binding. nih.gov Although there is no specific evidence of 1-(4-(4-Fluorophenoxy)phenyl)thiourea binding to DNA, its planar aromatic systems and flexible linker could theoretically permit such interactions, representing a potential area for future investigation.

Anion Recognition and Sensing Mechanisms for Thiourea-Based Receptors

Thiourea-based receptors have emerged as a significant class of synthetic molecules in the field of supramolecular chemistry, primarily due to their exceptional ability to recognize and bind with anions. researchgate.net This capability is largely attributed to the directional hydrogen-bonding interactions facilitated by the two N-H protons of the thiourea moiety. researchgate.net The acidity of these protons is a critical factor in determining the binding strength and selectivity for various anions, and it can be fine-tuned by the electronic properties of the substituents attached to the thiourea core. researchgate.netrsc.org

The fundamental mechanism of anion recognition by thiourea receptors involves the formation of a host-guest complex, where the anion is encapsulated or bound within a cleft or cavity of the receptor molecule. researchgate.netfrontiersin.org The stability of this complex is dictated by the complementarity in size, shape, and electronic properties between the receptor and the anion. The thiocarbonyl group (C=S) in thiourea enhances the acidity of the N-H protons compared to their urea (B33335) counterparts (C=O), leading to stronger anion binding capabilities. researchgate.netfrontiersin.org

Aromatic substituents on the thiourea backbone play a crucial role in modulating the anion binding affinity. Electron-withdrawing groups, such as nitrophenyl or fluorinated phenyl groups, increase the acidity of the N-H protons, thereby enhancing the hydrogen-bonding interactions and leading to higher binding constants for anions. biointerfaceresearch.com In the case of 1-(4-(4-Fluorophenoxy)phenyl)thiourea, the presence of the fluorophenoxy and phenyl groups is expected to influence the electronic environment of the thiourea N-H protons, thus affecting its anion recognition properties.

Extensive research on various thiourea-based receptors has revealed general trends in anion affinity. Typically, these receptors exhibit a higher affinity for more basic anions. nih.govnih.gov For instance, the binding affinity for halides often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to the order of their basicity. frontiersin.org Similarly, for oxoanions, the binding affinity often follows the order H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. frontiersin.orgnih.gov

The interaction between thiourea receptors and anions can be monitored through various spectroscopic techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and ¹H NMR titration. acs.org These methods allow for the determination of binding constants and provide insights into the nature of the host-guest interactions. In many cases, the binding event is accompanied by a distinct colorimetric or fluorescent change, enabling the use of these compounds as anion sensors. mdpi.comnih.gov For example, the deprotonation of the thiourea N-H protons by highly basic anions like fluoride (B91410) can lead to a significant color change, which can be observed by the naked eye. nih.govtandfonline.com

Detailed studies on various thiourea derivatives have provided valuable data on their anion binding affinities. The following tables summarize the association constants (Kₐ) for the binding of different anions with representative thiourea-based receptors in DMSO solution.

Table 1: Association Constants (Kₐ in M⁻¹) for Anion Binding by Thiourea Receptor L1 in DMSO nih.gov

| Anion | Kₐ (M⁻¹) | log K |

| F⁻ | 5011 | 3.70 |

| Cl⁻ | 158 | 2.20 |

| Br⁻ | 25 | 1.40 |

| I⁻ | 10 | 1.00 |

| H₂PO₄⁻ | 251 | 2.40 |

| HSO₄⁻ | 63 | 1.80 |

| NO₃⁻ | 8 | 0.90 |

| ClO₄⁻ | 12 | 1.08 |

Receptor L1 is a dipodal thiourea receptor with 4-nitrophenyl substituents. nih.gov

Table 2: Association Constants (log K₁) for Anion Binding by Thiourea Receptors MT1N and MT4N in DMSO nih.govacs.org

| Anion | Receptor MT1N (log K₁) | Receptor MT4N (log K₁) |

| F⁻ | 4.85 | 5.98 |

| Cl⁻ | 2.87 | 3.55 |

| C₆H₅CO₂⁻ | 4.11 | 4.90 |

| CH₃CO₂⁻ | 4.90 | 5.81 |

| H₂PO₄⁻ | 4.30 | 5.21 |

| HSO₄⁻ | 2.75 | 3.20 |

| NO₃⁻ | <2 | <2 |

Receptor MT1N contains a 1-naphthyl group, while MT4N has a 4-nitrophenyl group, both featuring a pyridine (B92270) unit. nih.govacs.org

The data clearly demonstrates the higher affinity of thiourea receptors for basic anions like fluoride and acetate. nih.govnih.govacs.org The increased acidity of the N-H protons in receptor MT4N, due to the electron-withdrawing nitro group, results in significantly higher binding constants compared to MT1N. nih.govnih.gov This highlights the tunability of the anion binding properties through synthetic modification of the receptor structure. The interaction mechanism primarily involves hydrogen bonding, although in the presence of strongly basic anions like fluoride, a deprotonation mechanism can also occur, leading to a pronounced colorimetric response. nih.govtandfonline.com

Structure Activity Relationship Sar Studies

Influence of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of 1-(4-(4-fluorophenoxy)phenyl)thiourea is intricately linked to its three main structural components. Modifications to any of these regions can significantly alter the compound's interaction with biological targets, thereby affecting its potency and specificity.

The 4-fluorophenoxy group is a key structural element that significantly influences the molecule's physicochemical properties and its ability to engage in biological interactions. The fluorine atom, being the most electronegative element, imparts unique properties to the molecule. Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable interactions with the target protein. For instance, the addition of a fluorine group can increase the aqueous solubility of compounds, a desirable property for drug candidates. mdpi.com

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Feature | Impact of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Can block sites of oxidative metabolism, increasing half-life. | |

| Binding Affinity | Can participate in hydrogen bonding (e.g., N-H···F) and other polar interactions, enhancing target binding. | nih.gov |

| Solubility | May increase aqueous solubility. | mdpi.com |

| Lipophilicity | Increases lipophilicity, which can affect cell permeability and distribution. | |

| Electronic Effects | Modifies the electronic profile of the aromatic ring, influencing the acidity of adjacent groups. | biointerfaceresearch.com |

Modification of the central phenyl ring, to which the thiourea (B124793) and fluorophenoxy moieties are attached, is a common strategy to fine-tune biological activity. The nature, position, and number of substituents on this ring can dramatically alter the compound's efficacy.

Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), onto the phenyl ring can significantly enhance biological potency. mdpi.com EWGs increase the acidity of the thiourea N-H protons, making them better hydrogen bond donors. biointerfaceresearch.com This enhanced hydrogen-bonding capability can lead to stronger and more specific interactions with amino acid residues in a target protein's binding site. biointerfaceresearch.com For example, in studies on other diarylthioureas, compounds with electron-withdrawing substituents often exhibit the highest potency. biointerfaceresearch.com Specifically, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea was shown to suppress the growth of multiple breast cancer cell lines. biointerfaceresearch.com The position of the substituent is also crucial; meta-substituted bis-thioureas have been found to be more active than their para-isomers. biointerfaceresearch.com

Heterocyclic Incorporations: Replacing the phenyl ring with or attaching a heterocyclic ring system is another key modification strategy. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter steric profiles, and improve pharmacokinetic properties. For instance, replacing a phenyl ring with a pyridinyl moiety has led to the development of novel antimitotic agents that target the colchicine-binding site of tubulin. nih.gov Similarly, the incorporation of quinazoline (B50416) rings has produced potent tubulin polymerization inhibitors. nih.gov In other classes of inhibitors, linking a phenylurea to a 4-phenylimidazole (B135205) ring was a successful strategy for developing potent inhibitors of acyl-CoA:cholesterol O-acyltransferase. sigmaaldrich.com The introduction of a thiazole (B1198619) ring to a thiourea derivative has also been shown to inhibit biofilm formation in bacteria. These examples underscore the potential of heterocyclic scaffolds to impart potent and specific biological activities.

Table 2: Effect of Phenyl Ring Modifications on Biological Activity in Related Thiourea Scaffolds

| Modification | Example Substituent/Ring | Observed Effect | Reference |

|---|---|---|---|

| Electron-Withdrawing Group | -NO₂, -CF₃, -Cl | Increased acidity of N-H protons, enhanced H-bonding, higher cytotoxic potency. | biointerfaceresearch.commdpi.com |

| Heterocyclic Incorporation | Pyridine (B92270) | Led to potent antimitotic agents. | nih.gov |

| Heterocyclic Incorporation | Quinazoline | Resulted in tubulin polymerization inhibitors. | nih.gov |

| Heterocyclic Incorporation | Thiazole | Conferred biofilm inhibition activity. | |

| Heterocyclic Incorporation | Imidazole | Created potent enzyme inhibitors (ACAT). | sigmaaldrich.com |

The thiourea core (-NH-C(S)-NH-) is arguably the most critical pharmacophore of the molecule, acting as a versatile hydrogen-bonding unit. nih.gov The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov This dual functionality allows the thiourea moiety to form a bidentate hydrogen-bonding pattern with complementary residues (e.g., carboxylate or phosphate (B84403) groups) on a biological target, which is a key interaction for many enzyme inhibitors. nih.gov

The sulfur atom of the thiourea group is larger and more polarizable than the oxygen atom in its urea (B33335) counterpart. This difference often leads to distinct biological activities and potencies between analogous thiourea and urea derivatives. biointerfaceresearch.com For example, in one study, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more effective at reducing cancer cell proliferation than its corresponding urea derivative. biointerfaceresearch.com The thiourea group has been identified as crucial for the inhibition of specific biological targets like NF-κB. biointerfaceresearch.com Systematic modification of the substituents directly attached to the thiourea nitrogen atoms is also a key aspect of SAR studies, as seen in the development of HIV-1 reverse transcriptase inhibitors where the aliphatic chain on one of the nitrogen atoms was systematically altered. nih.govtau.ac.il

Stereochemical Considerations and Conformational Analysis in Biological Activity

The three-dimensional arrangement of a molecule is critical for its interaction with a specific biological target. For diarylthioureas, the relative orientation of the two phenyl rings and the conformation of the thiourea linker are determined by the rotational freedom around several single bonds. Computational studies using Density Functional Theory (DFT) have shown that diarylthiourea compounds can exist in several stable conformations, primarily syn-anti and anti-anti (also referred to as cis-trans (CT) and trans-trans (TT)). researchgate.netresearchgate.netugm.ac.id

Unlike diaryl ureas, which overwhelmingly prefer an anti-anti conformation, diaryl thioureas exhibit greater conformational flexibility. researchgate.net The syn-anti conformer is often predominant in the gas phase and less polar solvents, while the preference for the anti-anti conformation increases in more polar environments. researchgate.net This conformational flexibility means that the molecule can adapt its shape to fit the specific geometry of a binding pocket. The biologically active conformation may not be the lowest energy conformer in solution, and the binding event itself can stabilize a higher-energy conformation. The ability of 1-(4-(4-fluorophenoxy)phenyl)thiourea to adopt different spatial arrangements is therefore a key determinant of its biological activity, allowing it to interact with a broader range of biological targets or to bind with higher affinity to a specific one.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization. nih.govresearchgate.net

For thiourea derivatives, QSAR studies have successfully identified key physicochemical features required for their anticancer activity. biointerfaceresearch.comresearchgate.net These studies have revealed that properties such as molecular mass, polarizability, electronegativity, and specific van der Waals volumes are critical predictors of cytotoxic efficacy. biointerfaceresearch.com For instance, a QSAR model might reveal that higher cytotoxicity is correlated with a high radial distribution function or a low energy of the highest occupied molecular orbital (HOMO). researchgate.net Such models provide invaluable insights into the mechanism of action and allow researchers to prioritize the synthesis of derivatives with a higher probability of success, saving time and resources in the drug discovery process. nih.gov The development of robust QSAR models for 1-(4-(4-fluorophenoxy)phenyl)thiourea analogues would be a powerful tool for rationally designing new derivatives with improved potency and selectivity. frontiersin.org

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method is instrumental in predicting binding affinity and identifying key interactions.

No specific studies detailing the predicted binding affinities or preferred binding poses of 1-(4-(4-Fluorophenoxy)phenyl)thiourea with any biological target have been found in the public domain. Research on other thiourea (B124793) derivatives shows a wide range of binding affinities depending on the specific substitutions and the target protein, but this data cannot be extrapolated to the title compound.

Information identifying the critical amino acid residues or the specific characteristics of a binding site for 1-(4-(4-Fluorophenoxy)phenyl)thiourea is not available. While studies on similar molecules often report interactions with residues capable of forming hydrogen bonds and hydrophobic interactions, these are unique to each ligand-protein complex and cannot be generalized.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, energies, and electronic properties.

There are no published DFT studies that provide the optimized geometry or a Frontier Molecular Orbital (FMO) analysis (i.e., HOMO-LUMO energies and distributions) specifically for 1-(4-(4-Fluorophenoxy)phenyl)thiourea. Such analyses are fundamental for understanding the compound's reactivity and electronic properties.

Detailed investigations into the conformational preferences and the energy barriers associated with the rotation of functional groups within 1-(4-(4-Fluorophenoxy)phenyl)thiourea have not been reported. This information is vital for understanding the molecule's flexibility and how it might adapt its shape within a biological environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

MD simulations provide a dynamic picture of a molecule's behavior over time, offering insights into the stability of ligand-protein complexes and the flexibility of the molecule itself. No MD simulation studies have been published for 1-(4-(4-Fluorophenoxy)phenyl)thiourea, either in isolation or in complex with a biological target.

Virtual Screening and Lead Optimization Strategies Guided by Computational Models

Computational models are pivotal in modern drug discovery, enabling the rapid screening of large chemical libraries and the refinement of promising lead compounds. "1-(4-(4-Fluorophenoxy)phenyl)thiourea" and its analogs can be effectively studied using these in silico techniques to identify and enhance their therapeutic potential.

Virtual Screening:

Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. ui.ac.idacs.org For a compound like "1-(4-(4-Fluorophenoxy)phenyl)thiourea", this process would begin with identifying a relevant biological target. For instance, thiourea derivatives have been investigated as inhibitors of enzymes like sirtuin-1 and urease. ui.ac.idacs.org

The process typically involves:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, often from a protein data bank (e.g., PDB ID: 6ZJA for H. pylori urease). acs.org

Library Preparation: A digital library of compounds, which could include derivatives of "1-(4-(4-Fluorophenoxy)phenyl)thiourea", is prepared for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the active site of the target protein. This simulation predicts the binding conformation and affinity of the molecule to the target. researchgate.net The results are scored based on factors like binding energy.

Hit Identification: Compounds with the best docking scores are identified as "hits" for further investigation. nih.gov

Lead Optimization:

Once a "hit" compound is identified through virtual screening, computational models guide its optimization into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For "1-(4-(4-Fluorophenoxy)phenyl)thiourea", this could involve:

Structure-Activity Relationship (SAR) Studies: In silico modifications are made to the structure of the parent compound. For example, the position of the fluorine atom could be changed, or other functional groups could be added or substituted. The effect of these changes on binding affinity and ADME properties is then computationally predicted.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key chemical features required for binding to the target. This model then serves as a template for designing new derivatives with enhanced activity. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the compound's interaction with the target protein over time, molecular dynamics simulations are performed. These simulations provide insights into the dynamic behavior of the protein-ligand complex. pensoft.net

Through these iterative cycles of computational design and prediction, derivatives of "1-(4-(4-Fluorophenoxy)phenyl)thiourea" with potentially superior therapeutic profiles can be rationally designed before committing to the resource-intensive process of chemical synthesis and experimental testing. nih.gov

Advanced Spectroscopic and Structural Analysis Beyond Routine Characterization

Advanced NMR Techniques for Solution-State Conformation and Dynamics

While standard 1D ¹H and ¹³C NMR are fundamental for confirming the basic carbon-hydrogen framework, advanced 2D NMR techniques are crucial for elucidating the through-space and through-bond correlations that define the solution-state conformation and dynamics of 1-(4-(4-fluorophenoxy)phenyl)thiourea. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose.

For diaryl thioureas, a key conformational aspect is the relative orientation of the two aryl rings with respect to the thiourea (B124793) (C=S) bond, which can exist in syn or anti arrangements. Computational studies on diaryl ureas and thioureas have shown that while diaryl ureas strongly favor an anti-anti conformation, diaryl thioureas exhibit a broader range of conformers, with a significant population of the syn-anti conformation. researchgate.net This conformational flexibility is attributed to the larger size of the sulfur atom, which can lead to steric clashes that destabilize the anti-anti form. researchgate.net

In a study on a C2-symmetrical bis-thiourea chiral solvating agent, ROESY experiments were instrumental in establishing the spatial proximity between protons, which helped in constructing a conformational model of the molecule and its diastereomeric solvates. nih.govresearchgate.net For a molecule like 1-(4-(4-fluorophenoxy)phenyl)thiourea, ROESY or NOESY spectra would be expected to show correlations between the N-H protons and the protons on the adjacent phenyl ring, as well as between the protons of the two different phenyl rings, providing direct evidence for their spatial arrangement.

Furthermore, Diffusion Ordered Spectroscopy (DOSY) can provide insights into the size and shape of the molecule in solution and can be used to study aggregation or complex formation. researchgate.net The rotational dynamics around the C-N bonds and the C-O ether linkage can be probed by variable temperature NMR studies, which can reveal the energy barriers for these rotations.

Table 7.1.1: Representative 2D NMR Techniques and Their Application to Diaryl Thiourea Analogs

| NMR Technique | Information Gained | Expected Application for 1-(4-(4-Fluorophenoxy)phenyl)thiourea |

| COSY | Reveals scalar coupling between protons, identifying adjacent protons. | Confirmation of proton assignments within each aromatic ring. |

| NOESY/ROESY | Identifies protons that are close in space, revealing through-space interactions. | Determination of the relative orientation of the two phenyl rings and the conformation around the thiourea moiety. |

| HSQC/HMBC | Correlates protons with directly attached (HSQC) or more distant (HMBC) carbons. | Unambiguous assignment of all carbon and proton signals. |

| DOSY | Measures the diffusion coefficient of the molecule in solution. | Information on molecular size, aggregation, and potential intermolecular interactions. |

High-Resolution Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Detailed Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. High-resolution vibrational spectroscopy can reveal subtle structural details and intermolecular interactions.

For thiourea derivatives, the vibrational modes of the thiourea backbone are of particular interest. A combined experimental and theoretical (DFT) study on 1,3-diphenylthiourea provides a detailed assignment of its vibrational spectra. eurjchem.comresearchgate.net The key vibrational modes and their typical frequency ranges are summarized in the table below.

Table 7.2.1: Key Vibrational Modes in Diaryl Thiourea Analogs

| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) in IR | Typical Wavenumber (cm⁻¹) in Raman | Notes |

| N-H Stretch | 3100-3400 | 3100-3400 | Broad bands, sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Sharp bands of medium intensity. |

| C=S Stretch | ~1200-1350 and ~800 | ~1200-1350 and ~800 | Often coupled with other vibrations, making assignment complex. |

| C-N Stretch | ~1500 and ~1280 | ~1500 and ~1280 | Strong bands, indicative of the thiourea backbone. |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Multiple bands, characteristic of the phenyl rings. |

| C-O-C Stretch (Ether) | ~1250 (asymmetric), ~1040 (symmetric) | ~1250 (asymmetric), ~1040 (symmetric) | Characteristic of the diaryl ether linkage. |

| C-F Stretch | ~1150-1250 | ~1150-1250 | Strong absorption in the IR spectrum. |

In the case of 1-(4-(4-fluorophenoxy)phenyl)thiourea, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=S bond, which may be weak or difficult to assign in the IR spectrum. The position and shape of the N-H stretching bands in both IR and Raman spectra can provide information about intermolecular hydrogen bonding in the solid state. nih.gov

Tandem Mass Spectrometry for Elucidating Complex Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of a selected ion and the analysis of its fragment ions. This provides a wealth of structural information and allows for the elucidation of complex fragmentation pathways.

For a molecule like 1-(4-(4-fluorophenoxy)phenyl)thiourea, the fragmentation pattern would be influenced by the stability of the resulting fragments. The diaryl ether linkage and the thiourea moiety are likely sites for initial fragmentation. Common fragmentation pathways for related structures often involve cleavage of the C-N bonds of the thiourea group and the C-O bond of the ether.

Table 7.3.1: Predicted Major Fragmentation Pathways for 1-(4-(4-Fluorophenoxy)phenyl)thiourea

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 263 [M+H]⁺ | 187 | NH₂CS | [4-(4-Fluorophenoxy)phenyl]⁺ |

| 263 [M+H]⁺ | 170 | C₆H₄(NHCSNH₂) | [4-Fluorophenoxy]⁺ |

| 263 [M+H]⁺ | 95 | C₇H₆O(NHCSNH₂) | [C₆H₄F]⁺ |

| 187 | 95 | C₆H₄O | [C₆H₄F]⁺ |

The exact fragmentation pathways can be confirmed through high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment and by comparing the fragmentation patterns of isotopically labeled analogs.

Comparative Analysis with Crystallographic Databases for Structural Trends (e.g., CSD Analysis of Thiourea Derivatives)

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 1-(4-(4-fluorophenoxy)phenyl)thiourea is not publicly available, the Cambridge Structural Database (CSD) contains a vast collection of crystal structures for related compounds.

A search of the CSD reveals general structural trends for diaryl thioureas. As mentioned earlier, these compounds exhibit significant conformational flexibility, with both syn-anti and anti-anti conformations being observed in the solid state. researchgate.net The specific conformation adopted is often influenced by the substituents on the phenyl rings and the resulting packing forces in the crystal lattice.

In many thiourea derivatives, intermolecular hydrogen bonding plays a crucial role in the crystal packing. A common motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds. nih.gov For 1-(4-(4-fluorophenoxy)phenyl)thiourea, in addition to N-H···S hydrogen bonds, the fluorine atom and the ether oxygen could also participate in weaker C-H···F and C-H···O hydrogen bonds, leading to more complex three-dimensional networks.

Table 7.4.1: Representative Crystallographic Data for a Diaryl Thiourea Analog (1,3-Diphenylthiourea)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.195(2) | researchgate.net |

| b (Å) | 7.848(2) | researchgate.net |

| c (Å) | 12.685(3) | researchgate.net |

| β (°) ** | 107.08(3) | researchgate.net |

| V (ų) ** | 1162.2(5) | researchgate.net |

| Z | 4 | researchgate.net |

A comparative analysis of the crystal structures of a series of N-aryl-N'-(phenoxy)phenyl thiourea derivatives would provide valuable insights into how the electronic and steric properties of the substituents influence the molecular conformation and the supramolecular architecture of these compounds in the solid state.

Future Research Directions and Translational Perspectives for 1 4 4 Fluorophenoxy Phenyl Thiourea

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The rational design and synthesis of new analogues based on the 1-(4-(4-fluorophenoxy)phenyl)thiourea scaffold is a primary avenue for future research. The goal is to systematically modify the core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties.

A study on the synthesis of novel thiourea (B124793) derivatives from 4-(4-fluorophenoxy)aniline (B1295514) has already demonstrated the feasibility of creating a library of related compounds. nashbio.com This work confirmed the chemical structures of newly synthesized derivatives using various spectral data and elemental analysis, providing a solid foundation for further development. nashbio.com Future efforts will likely focus on structure-activity relationship (SAR) studies to understand how different substituents on the phenyl rings and the thiourea group influence biological effects. For instance, the introduction of various isothiocyanates to the 4-(4-fluorophenoxy)aniline core can yield a diverse set of analogues. nashbio.com

Key strategies in the rational design of these analogues will include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve potency and reduce toxicity. For example, the fluorine atom could be repositioned or replaced with other halogen atoms to modulate electronic properties and binding interactions.

Fragment-Based Drug Design: Combining the 1-(4-(4-fluorophenoxy)phenyl)thiourea scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Conformational Restriction: Introducing cyclic structures or other rigid linkers to lock the molecule into a specific conformation that is optimal for binding to a biological target.

The synthesis of these novel analogues will leverage established and innovative synthetic methodologies. Techniques such as the reaction of isomeric fluorobenzoyl chlorides with potassium thiocyanate (B1210189) to generate isothiocyanates in situ, followed by reaction with anilines, have proven effective. nashbio.com Green chemistry approaches, utilizing automated synthetic systems and environmentally benign solvents like water, are also being explored to make the synthesis of thiourea derivatives more efficient and sustainable. mdpi.com

The following table outlines potential modifications for designing novel analogues of 1-(4-(4-Fluorophenoxy)phenyl)thiourea and their expected impact:

| Modification Site | Proposed Change | Expected Impact |

| 4-Fluorophenyl Ring | Substitution with other halogens (Cl, Br) or electron-donating/withdrawing groups | Modulate lipophilicity, electronic properties, and metabolic stability. nih.gov |

| Phenoxy Linker | Replacement with a thioether or methylene (B1212753) bridge | Alter conformational flexibility and binding interactions. |

| Phenyl Ring | Introduction of substituents at ortho- or meta-positions | Enhance target specificity and potency. |

| Thiourea Group | N,N'-disubstitution with various alkyl or aryl groups | Improve pharmacokinetic properties and target engagement. |

Exploration of Undiscovered Biological Targets and New Therapeutic Applications

Thiourea derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.commdpi.com While some research has been conducted on the anticancer effects of derivatives of 4-(4-fluorophenoxy)aniline, the full therapeutic potential of 1-(4-(4-fluorophenoxy)phenyl)thiourea remains largely unexplored. nashbio.com

Future research should aim to identify novel biological targets for this compound and its analogues. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and whole cells can uncover unexpected activities. biointerfaceresearch.com The structural similarity of thiourea to urea (B33335), a component of several established drugs, suggests that it may interact with a variety of biological targets. nih.gov

Potential new therapeutic applications for 1-(4-(4-Fluorophenoxy)phenyl)thiourea and its derivatives that warrant investigation include:

Neurodegenerative Diseases: Some thiourea-containing compounds have shown potential in the context of Alzheimer's disease. nih.gov The ability of the fluorine atom to enhance blood-brain barrier penetration could make fluorinated thioureas like this one promising candidates for central nervous system disorders.

Infectious Diseases: Thiourea derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses. mdpi.comnih.gov The search for new antimicrobial agents is a global health priority, and this compound class represents a promising starting point. Specifically, they have been investigated as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase IV. nih.gov

Metabolic Disorders: The role of this compound in modulating metabolic pathways is an area ripe for exploration.

The following table summarizes the known and potential therapeutic applications of thiourea derivatives, providing a roadmap for future investigations into 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

| Therapeutic Area | Known/Potential Targets | Rationale for Exploration |

| Oncology | Protein kinases, Apoptosis pathways | Established anticancer activity of thiourea derivatives. multi-omics-drug-discovery.comnih.gov |

| Infectious Diseases | DNA gyrase, Topoisomerase IV, Viral enzymes | Broad-spectrum antimicrobial potential of thioureas. nih.govnih.gov |

| Neurology | Enzymes and receptors in the CNS | Potential for blood-brain barrier penetration due to fluorination. nih.gov |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory properties observed in related compounds. mdpi.com |

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of 1-(4-(4-Fluorophenoxy)phenyl)thiourea, a systems-level approach integrating various "omics" technologies is essential. Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound in a biological system. nashbio.compharmalex.comnih.gov

Future research should employ these technologies to:

Identify Drug Targets and Biomarkers: Proteomics can identify the proteins that directly bind to the compound or whose expression levels are altered upon treatment. nih.gov Metabolomics can reveal changes in metabolic pathways, providing insights into the compound's mechanism of action and identifying potential biomarkers of response. nih.gov

Elucidate Mechanisms of Action: By integrating data from multiple omics levels, researchers can construct detailed models of the signaling pathways and cellular processes affected by the compound. nygen.io This can help to explain its therapeutic effects as well as any potential off-target effects.

Personalize Therapy: Multi-omics data can help to stratify patients into subgroups that are more likely to respond to treatment with 1-(4-(4-fluorophenoxy)phenyl)thiourea, paving the way for personalized medicine. nashbio.com

A proteomics study on a related thionocarbamate compound in melanoma cells successfully identified several proteins involved in apoptosis and cell migration that were modulated by the treatment. nih.gov A similar approach for 1-(4-(4-Fluorophenoxy)phenyl)thiourea would be highly valuable. The inclusion of thiourea has also been shown to enhance the resolution of proteins in proteomic analyses of challenging tissues like adipose tissue. nih.gov

The table below illustrates how different omics technologies can be applied to study 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

| Omics Technology | Application | Expected Outcome |

| Proteomics | Identify protein binding partners and expression changes. | Elucidation of drug targets and mechanisms of action. nih.gov |

| Metabolomics | Profile changes in cellular metabolites. | Understanding of metabolic reprogramming and biomarker discovery. purdue.edu |

| Transcriptomics | Analyze changes in gene expression. | Identification of regulated genes and pathways. |

| Genomics | Identify genetic factors influencing drug response. | Patient stratification and personalized medicine. nashbio.com |

Development of Advanced Computational Models for Predictive Biology and Materials Science

Computational modeling is a powerful tool that can accelerate the discovery and development of new drugs and materials. purdue.edu For 1-(4-(4-Fluorophenoxy)phenyl)thiourea, advanced computational models can be developed to predict its biological activities and material properties, thereby guiding experimental efforts.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtaylorandfrancis.com By developing QSAR models for analogues of 1-(4-(4-fluorophenoxy)phenyl)thiourea, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. japsonline.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how the compound binds to its biological targets at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues. Molecular docking studies on other fluorinated thiourea derivatives have successfully predicted their binding modes to target enzymes. biointerfaceresearch.com

Predictive Models for Material Properties: Computational methods can also be used to predict the material properties of this compound and its derivatives, such as their potential use in the formation of nanocrystals or as components in organic semiconductors. purdue.edunih.gov First-principles quantum chemical and semi-empirical methodologies can elucidate the reactive mechanisms and the impact of environmental stressors on these materials. purdue.edu

The following table highlights key computational approaches and their applications for 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

| Computational Method | Application | Predicted Properties |

| QSAR | Predict biological activity of analogues. | IC50 values, binding affinities. nih.gov |

| Molecular Docking | Predict binding mode to biological targets. | Binding energy, key interacting residues. biointerfaceresearch.com |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. | Stability of binding, conformational changes. |

| Quantum Chemistry | Predict electronic and material properties. | Reactivity, degradation pathways, semiconductor properties. purdue.edu |

Collaborative Research Frameworks for Accelerated Discovery in Chemical Biology

The journey of a compound from initial discovery to clinical or commercial application is long, complex, and expensive. To accelerate the development of 1-(4-(4-Fluorophenoxy)phenyl)thiourea, collaborative research frameworks are essential. These partnerships can bring together diverse expertise and resources, fostering innovation and reducing the time and cost of development. nih.govnih.gov

Future progress will be significantly enhanced through:

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or chemical companies can bridge the gap between basic discovery and industrial development. nih.govresearchgate.netacs.org Academia often excels in novel target identification and mechanistic studies, while industry provides expertise in drug development, regulatory affairs, and commercialization. nih.gov

Open-Access Consortia: Pre-competitive research consortia, where multiple academic and industry partners collaborate and share data openly, can be highly effective in advancing fundamental understanding and developing new tools and technologies. nygen.iodntb.gov.ua

Interdisciplinary Research Centers: Establishing research centers that bring together chemists, biologists, computational scientists, and clinicians can create a synergistic environment for tackling the multifaceted challenges of drug and materials discovery. researchgate.net

The table below outlines different collaborative models and their potential benefits for the research and development of 1-(4-(4-Fluorophenoxy)phenyl)thiourea.

| Collaborative Model | Key Participants | Primary Benefits |

| Academic-Industry Partnership | University research groups, Pharmaceutical companies | Access to complementary expertise and resources, accelerated translation. nih.govbio.org |

| Open-Access Consortium | Multiple academic and industry partners | Pre-competitive research, data sharing, development of common standards. nygen.io |